Amyl phenylacetate

Description

Properties

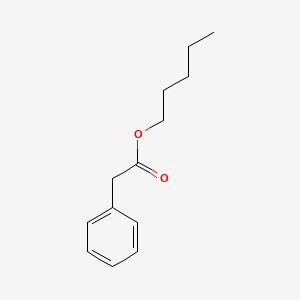

IUPAC Name |

pentyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVLBFSVAFUOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063714 | |

| Record name | Benzeneacetic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

266.00 to 269.00 °C. @ 760.00 mm Hg | |

| Record name | Amyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5137-52-0 | |

| Record name | Pentyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3LE4BID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Amyl Phenylacetate

Introduction

Amyl phenylacetate (CAS No. 5137-52-0), also known as pentyl phenylacetate, is an organic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries, valued for its ability to impart notes of honey, rose, and fruit.[1][2] Beyond its sensory applications, its physicochemical properties make it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its characterization, intended for a scientific audience engaged in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application and manipulation in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification techniques. The key physical constants for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5137-52-0 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈O₂ | [3][5] |

| Molecular Weight | 206.28 g/mol | [3][5] |

| Appearance | Colorless to pale yellow, clear liquid | [1][2][4] |

| Odor Profile | Sweet, fruity, honey, rose, balsamic | [2] |

| Boiling Point | 266 - 269 °C at 760 mmHg | [3][4] |

| Density | 0.975 - 0.985 g/mL at 20-25°C | [2][4] |

| Refractive Index (n D²⁰) | 1.4810 - 1.4910 | [2][4] |

| Flash Point | 107 - 110 °C (224 - 230 °F) | [3][4][5] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents.[1][2][4] | |

| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [4] |

| LogP (estimated) | 3.53 - 4.2 | [4][6] |

Expert Insight: The high boiling point and low vapor pressure are characteristic of an ester with a significant molecular weight, contributing to its role as a "heart" note in perfumery, which means it has medium volatility and persistence.[5] Its insolubility in water and high solubility in organic solvents are predictable from its molecular structure, which features a large nonpolar hydrocarbon component (the pentyl and phenyl groups) and a polar ester group.[1] The estimated LogP value greater than 3 indicates its lipophilic nature, a critical parameter in applications related to flavor absorption, fragrance longevity on skin, and potential bioaccumulation.

Chemical Identity and Reactivity

This compound is the ester formed from the condensation of phenylacetic acid and amyl alcohol (pentanol).[3][5] Its chemical behavior is dominated by the ester functional group, making it susceptible to hydrolysis and a key product of esterification.

Synthesis via Fischer Esterification

The most common industrial synthesis of this compound is the Fischer esterification reaction.[3] This involves reacting phenylacetic acid with amyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3]

Causality Behind Experimental Choices:

-

Catalyst: A strong acid like H₂SO₄ is required to protonate the carbonyl oxygen of the phenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of amyl alcohol.

-

Reaction Conditions: The reaction is an equilibrium process. To drive the reaction toward the product (the ester), it is common practice to either use an excess of one reactant (typically the less expensive alcohol) or to remove water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus.

-

Alternative Reagents: For higher yields, phenylacetic acid can be replaced by a more reactive derivative like phenylacetic anhydride.[3] This avoids the production of water, making the reaction irreversible and driving it to completion.

Caption: Workflow for the synthesis of this compound.

Hydrolysis: The Reverse Reaction

As an ester, this compound can undergo hydrolysis to yield its parent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism is identical but driven in the reverse direction by the presence of a large excess of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), is used. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. The reaction produces amyl alcohol and the carboxylate salt of phenylacetic acid (sodium phenylacetate).[7] Acidification of the salt in a subsequent step is required to recover the free phenylacetic acid.[7]

Expert Insight: Saponification is often preferred for quantitative hydrolysis because it goes to completion. The disappearance of the water-insoluble ester layer serves as a simple visual indicator that the reaction is finished.[7] The rate of hydrolysis can be influenced by steric hindrance; for instance, branched isomers like isothis compound may react at different rates compared to the straight-chain n-amyl isomer.[7]

Caption: Mechanism of saponification for this compound.

Stability

This compound is generally stable under normal storage conditions. However, prolonged exposure to heat can lead to slow hydrolysis, forming phenylacetic acid.[5] The presence of the benzene ring also makes it susceptible to gradual coloration over time, a common trait for aromatic compounds.[5] For optimal shelf-life, it should be stored in a cool, dry, dark place in a tightly sealed container.[1][2]

Spectroscopic and Analytical Characterization

For researchers and drug development professionals, unambiguous identification and purity assessment are paramount. Spectroscopic methods provide a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic peaks that confirm its identity as an aromatic ester.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

-

C-O Stretch (Ester): A strong band will appear in the region of 1150-1250 cm⁻¹ , corresponding to the stretching of the C-O single bond of the ester group.

-

sp² C-H Stretch (Aromatic): Absorptions will be seen just above 3000 cm⁻¹ .

-

sp³ C-H Stretch (Aliphatic): Absorptions will be seen just below 3000 cm⁻¹ , corresponding to the amyl group.

-

C=C Stretch (Aromatic): Peaks of medium intensity will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. (Note: The following are predicted shifts based on the structure and data for similar compounds like isothis compound).[8][9]

-

¹H NMR:

-

Aromatic Protons (C₆H₅-): A multiplet integrating to 5 hydrogens will appear in the ~7.2-7.4 ppm region.

-

Methylene Protons (-O-CH₂-): A triplet integrating to 2 hydrogens, corresponding to the methylene group attached to the ester oxygen, will be found downfield around ~4.1 ppm due to the deshielding effect of the oxygen.

-

Methylene Protons (-CH₂-Ph): A singlet integrating to 2 hydrogens for the methylene group adjacent to the phenyl ring will appear around ~3.6 ppm.

-

Aliphatic Protons (Amyl Chain): A series of multiplets for the remaining methylene groups of the amyl chain will be located upfield between ~0.8-1.7 ppm. The terminal methyl group (-CH₃) will appear as a triplet around ~0.9 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around ~171 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will be in the ~127-136 ppm range.

-

Ester Methylene Carbon (-O-CH₂-): The carbon attached to the ester oxygen will be around ~65 ppm.

-

Phenylacetyl Methylene Carbon (-CH₂-Ph): The methylene carbon adjacent to the phenyl ring will appear around ~41 ppm.

-

Aliphatic Carbons: The remaining carbons of the amyl chain will resonate in the upfield region, typically between ~14-31 ppm.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will result in fragmentation patterns that are diagnostic for the structure of this compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206) may be observed.

-

Base Peak: A common fragmentation pathway for phenylacetates is the cleavage of the benzyl group, leading to a very stable tropylium cation at m/z = 91 . This is often the base peak in the spectrum.

-

Other Fragments: Other significant fragments may include the loss of the pentyloxy group to give m/z = 115, and fragments corresponding to the amyl cation (m/z = 71) or loss of pentene (McLafferty rearrangement) if applicable.[10]

Experimental Protocol: Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter in drug development for predicting membrane permeability and absorption.

Objective: To determine the LogP of this compound using the shake-flask method, a self-validating protocol standardized by the OECD (Guideline 107).

Methodology:

-

Preparation of Phases:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. This ensures the system is at equilibrium before the solute is introduced.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Analyze these standards using UV-Vis spectrophotometry or HPLC to generate a standard curve of absorbance/peak area versus concentration. This curve validates the analytical method's linearity and accuracy.

-

-

Partitioning Experiment:

-

In a separatory funnel, combine a known volume of the water-saturated n-octanol containing a known concentration of this compound (from the standard curve range) with a known volume of the n-octanol-saturated water. A volume ratio of 1:1 is common.

-

Shake the funnel vigorously for 5-10 minutes to allow the solute to partition between the two phases.

-

Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Analysis:

-

Carefully separate the two layers.

-

Measure the concentration of this compound remaining in the n-octanol phase using the previously established analytical method (UV-Vis or HPLC).

-

The concentration in the aqueous phase can be determined by difference or measured directly if the concentration is above the detection limit.

-

-

Calculation and Validation:

-

Calculate the partition coefficient, P, as:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

Calculate LogP as the base-10 logarithm of P.

-

Self-Validation: The experiment should be repeated with different starting concentrations and volume ratios. Consistent LogP values across these different conditions validate the result and demonstrate that the partitioning is independent of these variables, confirming the integrity of the protocol.

-

Safety and Handling

While this compound is widely used, proper handling is essential.

-

Handling: Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1][11] Avoid skin contact and inhalation of vapors.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents.[1][2] Keep containers tightly sealed to prevent degradation and maintain purity.[1]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, flush with water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] Seek medical attention if irritation or other symptoms persist.[11]

References

-

ScenTree. Amyl phenyl acetate (CAS N° 5137-52-0).

-

Chemical Bull Pvt. Ltd. Amyl Phenyl Acetate | 5137-52-0.

-

The Good Scents Company. amyl phenyl acetate pentyl phenylacetate.

-

Ventos. This compound.

-

Vulcanchem. This compound - 5137-52-0.

-

Elchemy. Iso Amyl Phenyl Acetate.

-

Chemical Bull. SPECIFICATION - Iso Amyl Phenyl Acetate.

-

Elan Chemical. PRODUCT SPECIFICATIONS - AMYL PHENYL ACETATE (ISO).

-

Ataman Kimya. ISOthis compound.

-

Otto Chemie Pvt. Ltd. This compound, 5137-52-0.

-

Kaival Chemicals Pvt. Ltd. Iso Amyl Phenyl Acetate Manufacturer in Padra, Gujarat.

-

Chem-Impex. Isothis compound.

-

Nishant Aromas. MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98%.

-

Advanced Biotech. Safety Data Sheet.

-

Vigon. 502925 isoamyl phenyl acetate safety data sheet.

-

FooDB. Showing Compound this compound (FDB017996).

-

The John D. Walsh Company. SAFETY DATA SHEET - AMYL PHENYL ACETATE.

-

ChemicalBook. 5137-52-0(this compound) Product Description.

-

PubChem - NIH. Isothis compound | C13H18O2 | CID 7600.

-

Nishant Aromas. Iso Amyl Phenyl Acetate 98%.

-

CDH Fine Chemical. AMYL PHENYL ACETATE FOR SYNTHESIS.

-

SpectraBase. Isothis compound - Optional[13C NMR] - Chemical Shifts.

-

Pell Wall. Iso Amyl Phenyl Acetate.

-

NIST WebBook. Pentyl phenylacetate.

-

PubMed Central (PMC). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT.

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.

-

Benchchem. Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide.

-

Sciencemadness Discussion Board. Ester hydrolysis.

-

Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.

Sources

- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound [ventos.com]

- 3. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]

- 4. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]

- 5. This compound (5137-52-0) for sale [vulcanchem.com]

- 6. Showing Compound this compound (FDB017996) - FooDB [foodb.ca]

- 7. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Isothis compound | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. johndwalsh.com [johndwalsh.com]

- 12. nishantaromas.com [nishantaromas.com]

A Comprehensive Technical Guide to the Synthesis of Amyl Phenylacetate via Fischer-Speier Esterification

This document provides an in-depth technical guide for the synthesis of amyl phenylacetate, a valuable ester in the fragrance and flavor industries, from phenylacetic acid and amyl alcohol. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol for achieving a high-purity product.

Introduction: The Chemical and Commercial Significance of this compound

This compound (also known as pentyl 2-phenylacetate) is an organic ester with the molecular formula C₁₃H₁₈O₂.[1] It is a colorless liquid recognized for its distinctive sweet, floral, and honey-like aroma, with green and rosy notes.[2][3] This olfactory profile makes it a sought-after component in hyacinth accords within perfumery and as a flavoring agent.[2] While found in trace amounts in natural sources like peppermint essential oil, the molecule is predominantly produced synthetically to meet commercial demand.[2]

The most common and industrially viable route to this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (phenylacetic acid) and an alcohol (amyl alcohol).[1] This guide will focus exclusively on this method, providing a detailed examination of its mechanism, a field-tested experimental protocol, and modern analytical techniques for quality control.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol [1][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Odor Profile | Sweet, fruity, honey, rose, balsamic[3] |

| Boiling Point | 266-269 °C @ 760 mmHg[5] |

| Flash Point | ~107-110 °C[1][5] |

| Specific Gravity | 0.977 - 0.985 @ 25 °C[5] |

| Refractive Index | 1.483 - 1.489 @ 20 °C[5] |

Table 1: Physicochemical Properties of this compound

The Reaction Mechanism: A Deep Dive into Fischer-Speier Esterification

Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[6] A critical aspect of this reaction is its reversible nature; the process exists in a chemical equilibrium with its reverse reaction, acid-catalyzed hydrolysis.[7][8] Understanding this equilibrium is paramount to achieving a high yield.

The mechanism proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7][9]

-

Nucleophilic Attack: The nucleophilic oxygen atom of amyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[9][10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular tautomerization converts a hydroxyl group, which is a poor leaving group, into a water molecule, an excellent leaving group.[8][9]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling the water molecule and reforming the carbonyl double bond. This results in a protonated ester.[6][10]

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes the final proton from the carbonyl oxygen, yielding the neutral this compound ester and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[6]

To maximize the yield of the ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

-

Use of Excess Reactant: The reaction is often carried out using a large excess of one reactant, usually the more economical one (in this case, amyl alcohol), to drive the equilibrium forward.[7][8]

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to the right. This can be accomplished using a Dean-Stark apparatus or by including a dehydrating agent.[9][10]

Caption: The acid-catalyzed mechanism for Fischer esterification.

Experimental Protocol: A Validated Laboratory-Scale Synthesis

This protocol details a reliable method for the synthesis and purification of this compound. The causality for each step, particularly in the work-up phase, is explained to ensure a deep understanding of the process.

3.1. Materials and Equipment

-

Reagents: Phenylacetic acid (≥99%), Amyl alcohol (pentan-1-ol, ≥99%), Concentrated sulfuric acid (98%), Diethyl ether (or ethyl acetate), 5% (w/v) Sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (or magnesium sulfate).

-

Equipment: 250 mL round-bottom flask, Heating mantle with magnetic stirrer, Reflux condenser, 250 mL Separatory funnel, Erlenmeyer flasks, Rotary evaporator, Glassware for vacuum distillation (optional).

3.2. Step-by-Step Synthesis and Purification Workflow

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add phenylacetic acid (e.g., 0.2 mol) and amyl alcohol (e.g., 0.6 mol, a 3-fold molar excess). The use of excess alcohol serves to shift the reaction equilibrium towards the product.

-

With continuous stirring, cautiously add concentrated sulfuric acid (approx. 2-3 mL) dropwise. This addition is exothermic and must be done slowly to control the temperature.

-

-

Reflux:

-

Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reflux allows the reaction to proceed at an elevated temperature without loss of volatile reactants or products.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether (or another suitable water-immiscible solvent) to dissolve the organic components.

-

Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the bulk of the sulfuric acid and some unreacted amyl alcohol.

-

Alkaline Wash (Crucial Step): Add 50 mL of 5% sodium bicarbonate solution to the separatory funnel. Stopper and shake, frequently venting the funnel to release the CO₂ gas produced. Causality: This step is critical for removing unreacted phenylacetic acid. The basic sodium bicarbonate deprotonates the acidic carboxylic acid, forming sodium phenylacetate, which is highly soluble in water and is thus extracted into the aqueous layer.[11][12]

-

Repeat the sodium bicarbonate wash. Check the pH of the aqueous layer to ensure it is basic, confirming the removal of the acid.

-

Brine Wash: Wash the organic layer with 50 mL of saturated brine. Causality: This wash removes the majority of the residual water dissolved in the organic layer and helps to break up any emulsions, facilitating a cleaner separation.[11]

-

-

Drying and Solvent Removal:

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate to the solution and swirl. Let it stand for 15-20 minutes until the liquid is clear. Causality: The anhydrous salt binds to residual water molecules, thoroughly drying the organic solution.[11]

-

Filter the solution to remove the drying agent.

-

Remove the solvent (diethyl ether) and excess amyl alcohol using a rotary evaporator.

-

-

Final Purification (Recommended):

-

For high purity, the resulting crude ester should be purified by vacuum distillation. The significant difference in boiling points between this compound (~269 °C) and any remaining impurities allows for efficient separation.[11]

-

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization and Quality Control

Confirmation of product identity and assessment of purity are essential. A combination of physical property measurements and spectroscopic analysis provides a comprehensive characterization.

-

Thin-Layer Chromatography (TLC): A quick method to qualitatively assess reaction completion and purity by comparing the product spot to starting material standards.[11]

-

Gas Chromatography (GC): The preferred method for quantitative purity analysis, capable of separating the ester from residual starting materials and byproducts.[11][13]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorptions for this compound include a strong C=O stretch for the ester at ~1735 cm⁻¹, and the disappearance of the broad O-H stretch from the starting carboxylic acid (~3000 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. This compound will show a molecular ion peak [M]⁺ at m/z 206.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when performing this synthesis.

-

Reagent Hazards:

-

Phenylacetic Acid: Causes skin, eye, and respiratory irritation.[14][15] Handle in a well-ventilated area or fume hood.

-

Amyl Alcohol: Flammable liquid and vapor. Causes skin and respiratory irritation.[16] Keep away from ignition sources.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Always add acid to other liquids slowly; never the other way around.

-

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[17][18]

-

Handling: All operations should be conducted within a certified chemical fume hood.[17] Ensure emergency access to a safety shower and eyewash station.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dark place.[1] Prolonged exposure to heat can promote hydrolysis back to phenylacetic acid and amyl alcohol.[2]

Conclusion

The Fischer-Speier esterification of phenylacetic acid and amyl alcohol is a robust and efficient method for synthesizing this compound. By understanding the reversible nature of the reaction mechanism and employing strategies to drive the equilibrium towards completion, high yields of the desired ester can be achieved. A meticulous work-up procedure, particularly the alkaline wash to remove unreacted acid, is critical for obtaining a high-purity product suitable for demanding applications in research and industry. The successful execution of this synthesis relies on a combination of sound theoretical knowledge, precise experimental technique, and an unwavering commitment to safety.

References

-

ScenTree. (n.d.). Amyl phenyl acetate (CAS N° 5137-52-0). Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOthis compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). amyl phenyl acetate pentyl phenylacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Loba Chemie. (2015). PHENYLACETIC ACID MSDS. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Ventos. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB017996). Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1260 - PHENYLACETIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

-

Chem-Impex. (n.d.). Isothis compound. Retrieved from [Link]

Sources

- 1. This compound (5137-52-0) for sale [vulcanchem.com]

- 2. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]

- 3. This compound [ventos.com]

- 4. Pentyl phenylacetate [webbook.nist.gov]

- 5. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]

- 6. byjus.com [byjus.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemimpex.com [chemimpex.com]

- 14. lobachemie.com [lobachemie.com]

- 15. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Natural Occurrence and Isolation of Amyl Phenylacetate from Botanical Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl phenylacetate is a significant aromatic ester recognized for its sweet, floral, and honey-like fragrance, making it a valuable compound in the flavor, fragrance, and cosmetic industries. While predominantly synthesized chemically, there is growing interest in its isolation from natural botanical sources. This guide provides a comprehensive overview of the natural occurrence of this compound and its isomers in plants. It further details the methodologies for its extraction and purification, offering a technical resource for researchers and professionals in natural product chemistry and drug development. The protocols described herein are designed to ensure scientific rigor and reproducibility, from initial extraction to final purification and analysis.

Introduction to this compound

This compound (C13H18O2) is an organic compound belonging to the ester family, characterized by a benzene ring and a pentyl ester group.[1][2] It is a colorless liquid with a distinct aroma, often described as sweet, with notes of honey, cocoa, and a green, rosy undertone.[3][4] Its isomer, isothis compound, shares similar properties but with a more pronounced chocolate-like scent.[5][6] These aromatic qualities have led to their use in perfumery and as flavoring agents.[7] While synthetic production via Fischer esterification of phenylacetic acid and amyl alcohol is common, the demand for natural ingredients has spurred research into its botanical origins.[3]

Natural Occurrence in the Plant Kingdom

The presence of this compound and its isomers in nature is relatively rare and often in trace amounts, making their isolation a complex endeavor. Research has identified their presence in the essential oils of a select number of plants.

-

Peppermint (Mentha x piperita): Both this compound and isothis compound have been detected in peppermint essential oil.[3][5]

-

Artemisia afra: This African plant is another known source of isothis compound, although in very small quantities.[5]

-

Mimusops elengi (Spanish Cherry): The flowers of this tree are rich in volatile aromatic esters, and while specific mention of this compound is limited, the presence of related compounds like 2-phenylethyl acetate suggests a similar biosynthetic pathway.[8][9]

-

Xylopia aethiopica (Grains of Selim): The essential oil of its fruits contains a complex mixture of terpenes and other volatile compounds, and while not a primary source of this compound, it represents the diversity of aromatic compounds in the plant kingdom.[10][11][12][13][14]

The concentration of these esters can be influenced by various factors, including the plant's genetics, geographical location, climate, and the time of harvest.

Methodologies for Isolation and Purification

The isolation of this compound from plant sources involves a multi-step process that begins with the extraction of the essential oil, followed by the purification of the target compound.

Extraction of Essential Oils from Plant Material

The initial step is to extract the crude essential oil from the plant matrix. The choice of method depends on the stability of the compound and the nature of the plant material.

Comparison of Extraction Methods

| Method | Advantages | Disadvantages |

| Steam Distillation | - Widely used and well-established.[15] - Effective for thermally stable, volatile compounds.[16] - Avoids the use of organic solvents. | - High temperatures can cause degradation of heat-sensitive compounds.[17] - Not suitable for non-volatile compounds. |

| Solvent Extraction | - Effective for a wide range of compounds, including those that are less volatile or heat-sensitive.[18] - Can yield a more complete aromatic profile. | - Risk of residual solvent in the final product. - Requires an additional step for solvent removal.[19] |

| Supercritical CO2 Extraction | - Gentle method, ideal for heat-sensitive compounds.[20][21] - Produces a high-purity extract with no solvent residue.[22][23] - Environmentally friendly ("green") technology.[24] | - High initial equipment cost. - Requires specialized knowledge to operate. |

Purification of this compound

Once the crude essential oil is obtained, the next step is to isolate the this compound from the complex mixture of other volatile compounds.

Fractional distillation is a powerful technique for separating compounds with different boiling points.[25][26] It is particularly useful for purifying components of essential oils.[27][28] The process involves heating the essential oil in a distillation column, allowing the vapors to condense at different temperatures to separate the components.[25]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a heating mantle.

-

Charging the Still: Place the crude essential oil into the distillation flask.

-

Heating: Gradually heat the flask. The component with the lowest boiling point will vaporize first.

-

Fraction Collection: As the vapor rises through the column and condenses, collect the distillate in fractions based on the temperature at which they distill.

-

Monitoring: Monitor the temperature at the top of the column to determine when a new fraction is beginning to distill.

-

Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the one containing the highest concentration of this compound.

For a finer degree of purification, column chromatography is employed.[29] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[30] For separating esters like this compound, silica gel is a commonly used stationary phase.[31][32]

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the this compound-rich fraction from distillation in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the mixture.

-

Fraction Collection: Collect the eluate in a series of small fractions.

-

Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the purified this compound.[32]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

The identity and purity of the isolated this compound must be confirmed using analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile compounds.[33] The retention time in the GC provides information about the compound, while the mass spectrum from the MS gives its unique fragmentation pattern, confirming its molecular structure.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.[30][31]

Visualization of Workflows

Diagram 1: General Workflow for Extraction

Caption: General workflow for the extraction of essential oils.

Diagram 2: Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The isolation of this compound from natural plant sources is a challenging yet rewarding endeavor. It requires a systematic approach, combining efficient extraction techniques with high-resolution purification methods. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully isolate and characterize this valuable aromatic compound. As the demand for natural products continues to grow, the development of optimized and scalable isolation processes for compounds like this compound will be of increasing importance.

References

-

Volatile Components of Mimusops elengi L. Flowers: Journal of Essential Oil Research.

-

Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC - PubMed Central.

-

Essential Oils from Steam Distillation.

-

(PDF) Volatile constituents and bioactivities of Mimusops elengi flowers - ResearchGate.

-

Supercritical CO2 Technology and Its Applications.

-

Composition of the Essential Oil of Xylopia aethiopica Dried Fruits from Benin.

-

Chemical composition of the essential oil from Xylopia aethiopica of Western Sudan.

-

Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils.

-

Composition of Xylopia aethiopica (Dunal) A. Rich essential oils from Cameroon and identification of a minor diterpene: ent-13-epi manoyl oxide - PoPuPS.

-

Chemical Constituents and Antimicrobial and Antioxidant Activities of Essential Oil from Dried Seeds of Xylopia aethiopica - PubMed Central.

-

Composition and Antioxidant Activity of the Essential Oils of Xylopia aethiopica (Dun) A. Rich. (Annonaceae) Leaves, Stem Bark, Root Bark, and Fresh and Dried Fruits, Growing in Ghana - ACS Publications.

-

Power of Fractional Distillation Capability at Mane Kancor.

-

Volatile Constituents and Bioactivities of Mimusops elengi Flowers - SEDICI - UNLP.

-

The Process of Essential Oil Distillation | Purodem.

-

Extraction of High-Value Chemicals from Plants for Technical and Medical Applications.

-

GC-MS Study Of A Steam Volatile Matter From Mimusops elengi.

-

Making essential oil by steam distillation.

-

Mane Kancor's advanced Supercritical CO2 Extraction capability.

-

What Is A Fractional Distillation Unit For Essential oils?

-

Mimusops elengi Linn. (Bakul) - A Potential Medicinal Plant, Ethnobotany, Phytochemical and Pharmacological approach.

-

Essential Oil Extraction through Steam Distillation - Distillique.

-

A Method for the Solvent Extraction of Low-boiling-point Plant Volatiles - ResearchGate.

-

Steam Distillation of Essential Oils - EllementalPRO.

-

Analytical method for metabolites involved in biosynthesis of plant volatile compounds.

-

Supercritical CO2 extraction of natural products | Request PDF - ResearchGate.

-

Amyl phenyl acetate (CAS N° 5137-52-0) - ScenTree.

-

Esterification, Purification and Identification of Cinnamic Acid Esters.

-

FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION - SciELO.

-

Supercritical CO2 extraction of natural products (2022) | 1 Citations - SciSpace.

-

How to separate ester from carboxylic acid by using chromatography? - ResearchGate.

-

Essential Oil Distillation Process | PDF - Scribd.

-

Isoamyl phenyl acetate (CAS N° 102-19-2) - ScenTree.

-

Rapid Extraction of Volatile Compounds Using a New Simultaneous Microwave Distillation: Solvent Extraction Device - ResearchGate.

-

Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC - NIH.

-

(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate.

-

Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed.

-

Column chromatography - Columbia University.

-

ISOthis compound - Ataman Kimya.

-

Showing Compound this compound (FDB017996) - FooDB.

-

Isoamyl acetate - Wikipedia.

-

isoamyl phenyl acetate, 102-19-2 - Perflavory.

-

Isothis compound - The Ingredient Directory - The Fragrance Conservatory.

-

Pentyl phenylacetate - the NIST WebBook.

-

amyl phenyl acetate pentyl phenylacetate - The Good Scents Company.

-

Isoamyl Phenyl Acetate – Fruity/Floral - MySkinRecipes.

-

Application Note: GC-MS Protocol for the Analysis of Phenylacetone Precursors - Benchchem.

-

This compound.

-

isoamyl phenyl acetate isopentyl phenylacetate - The Good Scents Company.

Sources

- 1. Showing Compound this compound (FDB017996) - FooDB [foodb.ca]

- 2. Pentyl phenylacetate [webbook.nist.gov]

- 3. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]

- 4. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]

- 5. ScenTree - Isoamyl phenyl acetate (CAS N° 102-19-2) [scentree.co]

- 6. Isoamyl Phenyl Acetate – Fruity/Floral [myskinrecipes.com]

- 7. Isothis compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Composition of Xylopia aethiopica (Dunal) A. Rich essential oils from Cameroon and identification of a minor diterpene: ent-13-epi manoyl oxide | Université de Liège [popups.uliege.be]

- 13. Chemical Constituents and Antimicrobial and Antioxidant Activities of Essential Oil from Dried Seeds of Xylopia aethiopica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 16. ellementalpro.com [ellementalpro.com]

- 17. distillique.co.za [distillique.co.za]

- 18. Analytical method for metabolites involved in biosynthesis of plant volatile compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00766C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mane Kancor's advanced Supercritical CO2 Extraction capability [manekancor.com]

- 22. Supercritical CO2 Technology and Its Applications [superex.com.tr]

- 23. Supercritical CO2 extraction of natural products (2023) | 1 Citations [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 26. purodem.com [purodem.com]

- 27. scielo.br [scielo.br]

- 28. scribd.com [scribd.com]

- 29. columbia.edu [columbia.edu]

- 30. researchgate.net [researchgate.net]

- 31. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

Navigating the Safety Landscape of Amyl Phenylacetate in the Research Laboratory

A Technical Guide for Scientists and Drug Development Professionals

Amyl phenylacetate, a specialty chemical valued for its distinct aromatic properties, is increasingly utilized in various research and development applications, including as a building block in organic synthesis and for the formulation of novel fragrance and flavor profiles.[1] As its presence in the laboratory becomes more common, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount to ensure the well-being of research personnel. This guide provides an in-depth analysis of the toxicological and safety data for this compound, offering practical, evidence-based guidance for its safe handling, storage, and disposal in a laboratory setting.

Physicochemical and Toxicological Profile of this compound

A foundational aspect of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and potential hazards. This compound is a combustible liquid with a high flash point, indicating a relatively low fire hazard under standard laboratory conditions.[2] However, its toxicological properties necessitate careful handling to mitigate potential health risks.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Pentyl 2-phenylacetate | [2] |

| CAS Number | 5137-52-0 | [2] |

| Molecular Formula | C13H18O2 | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Sweet, fruity, honey-like | [2] |

| Boiling Point | 266-269 °C @ 760 mmHg | [2] |

| Flash Point | 106.67 °C (closed cup) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [1] |

Toxicological Summary

The primary health concern associated with this compound is its potential to cause skin irritation.[2][3] While comprehensive toxicological data for this compound itself is limited in some areas, information from its isomers and structurally related compounds (read-across analogs) provides valuable insights into its potential hazards.

| Toxicological Endpoint | Finding | Citation |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | [2] |

| Skin Irritation | Classified as a Skin Irritant (Category 2), causing skin irritation. | [2][3] |

| Eye Irritation | May cause eye irritation. | [2] |

| Respiratory Irritation | Inhalation of vapors may cause respiratory tract irritation. | [2] |

| Skin Sensitization | Data on isothis compound and a read-across analog, methyl benzoate, indicate no safety concerns for skin sensitization at current use levels. | [4] |

| Genotoxicity | A read-across analog, methyl phenylacetate, was not found to be genotoxic. This compound is not expected to be genotoxic. | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, OSHA, or NTP. | [5] |

| Reproductive/Developmental Toxicity | For isothis compound, exposure is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity. | [4] |

Risk Assessment and Hazard Mitigation in the Laboratory

A systematic approach to risk assessment is crucial for the safe handling of this compound. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

The Hierarchy of Controls

The hierarchy of controls is a framework for mitigating workplace hazards, prioritizing the most effective measures.

Caption: The Hierarchy of Controls for managing exposure to this compound.

Expertise in Practice: While elimination or substitution may not always be feasible in a research context where this compound is the specific molecule of interest, the emphasis should be on robust engineering controls. A properly functioning chemical fume hood is the primary line of defense against inhalation exposure.

Experimental Workflow for Safe Handling

A standardized workflow ensures that safety is integrated into every step of the experimental process.

Caption: A typical experimental workflow incorporating safety measures for this compound.

Standard Operating Procedures for this compound

Adherence to detailed Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be considered when there is a risk of splashing.

-

Skin Protection: Compatible chemical-resistant gloves (e.g., nitrile) are recommended.[2] Contaminated gloves should be removed and disposed of properly. A lab coat should be worn to protect street clothing.

-

Respiratory Protection: In most laboratory settings with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a personal breathing apparatus may be necessary.[2]

Handling and Storage

-

Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Incompatible materials such as strong oxidizing agents, mineral acids, and strong reducing agents should be stored separately.[2]

Spill and Emergency Procedures

-

Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[6] Place the contaminated material in a sealed container for proper disposal.[6] Ensure adequate ventilation in the area of the spill.[2]

-

Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill to prevent it from entering drains or waterways.[3] Use a self-contained breathing apparatus and appropriate PPE during cleanup.[6]

-

Fire: Use water spray, alcohol-resistant foam, carbon dioxide, or dry chemical powder to extinguish a fire.[2] Do not use a full water jet, as it may spread the fire.[2]

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious).[2] Do not induce vomiting. Seek immediate medical attention.[2]

Conclusion

This compound, while a valuable compound in research and development, presents manageable hazards when handled with the appropriate safety precautions. A thorough understanding of its toxicological profile, particularly its potential as a skin irritant, coupled with the consistent application of the hierarchy of controls and detailed SOPs, will ensure a safe laboratory environment for all personnel. By integrating these principles into daily laboratory practice, researchers can confidently and safely explore the potential of this versatile chemical.

References

- Breeze Intermediates Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET N-Amyl Phenyl Acetate.

- Elan Chemical. (2017, April 25). Safety Data Sheet - AMYL PHENYL ACETATE (ISO).

- Chemical Bull Pvt. Ltd. (n.d.). Amyl Phenyl Acetate | 5137-52-0.

- RIFM. (2018, December 31). RIFM fragrance ingredient safety assessment, isothis compound, CAS Registry Number 102-19-2.

- Nishant Aromas. (n.d.). MATERIAL SAFETY DATA SHEET Product Name : ISO AMYL PHENYL ACETATE 98%.

- The John D. Walsh Company. (2020, June 10). SAFETY DATA SHEET - AMYL PHENYL ACETATE.

- Vigon. (2015, November 25). 502925 isoamyl phenyl acetate safety data sheet.

- PubChem. (n.d.). Isothis compound | C13H18O2 | CID 7600. National Institutes of Health.

Sources

- 1. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. breezeipl.com [breezeipl.com]

- 3. elan-chemical.com [elan-chemical.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. johndwalsh.com [johndwalsh.com]

- 6. nishantaromas.com [nishantaromas.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of Amyl Phenylacetate: Boiling and Melting Point Determination

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of pure amyl phenylacetate, a compound of significant interest to researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. This document moves beyond a simple recitation of physical constants to provide a foundational understanding of the principles and practicalities of their determination, ensuring both scientific rigor and field-proven insights.

Introduction: The Significance of this compound and Its Physical Properties

This compound, an organic ester, is a key aroma chemical prized for its sweet, fruity, and floral scent, often with notes of chocolate, honey, and rose.[1][2] It exists as two primary isomers: n-amyl phenylacetate and isothis compound (also known as isopentyl phenylacetate). The subtle differences in their molecular structures lead to distinct organoleptic properties and can influence their physical characteristics.[1]

The boiling and melting points are critical physicochemical parameters that dictate the compound's purity, stability, and appropriate applications. For instance, in fragrance formulation, the boiling point influences its volatility and classification as a "heart" note, which is of medium persistence.[3] In pharmaceutical applications, precise knowledge of the melting point is crucial for formulation development and ensuring the stability of the final product.

This guide will delve into the theoretical underpinnings and experimental determination of these properties for both n-amyl and isothis compound, providing a robust framework for their accurate assessment.

Physicochemical Properties of this compound Isomers

A thorough understanding of the fundamental properties of this compound is essential before proceeding to the experimental determination of its boiling and melting points. These properties are summarized in the table below.

| Property | n-Amyl Phenylacetate | Isothis compound |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol [1][3] | 206.28 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[3][5] | Colorless to almost colorless clear liquid[4] |

| Boiling Point | 266-269 °C at 760 mmHg[1][3][5][6] | 267-269 °C at 760 mmHg[7][8][9][10] |

| Melting Point | 31-32 °C[11][12] | Not available (liquid at room temperature) |

| Density (25°C) | 0.977 - 0.985 g/mL[5] | 0.973 - 0.981 g/mL[4][8] |

| CAS Number | 5137-52-0[1][3][5] | 102-19-2[7][9] |

Experimental Determination of Boiling and Melting Points: A Methodological Deep Dive

The accurate determination of boiling and melting points is contingent on the purity of the sample and the precision of the experimental technique. The presence of impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the Fischer esterification of phenylacetic acid with the corresponding amyl alcohol (n-pentanol or isoamyl alcohol) in the presence of an acid catalyst, such as concentrated sulfuric acid.

Caption: Fischer Esterification of this compound.

Following synthesis, purification is paramount. This is typically achieved through a series of steps:

-

Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted phenylacetic acid.

-

Extraction: Using an organic solvent to extract the ester.

-

Drying: Removing residual water with an anhydrous drying agent (e.g., magnesium sulfate).

-

Distillation: Fractional distillation under reduced pressure is the definitive step to obtain pure this compound. The reduced pressure is crucial to prevent decomposition at the high atmospheric boiling point.

Protocol for Melting Point Determination (for n-Amyl Phenylacetate)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the n-amyl phenylacetate sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (31-32°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

-

Self-Validation: A sharp melting point range (≤ 1°C) is a strong indicator of high purity.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation apparatus (round-bottom flask, condenser, thermometer, heating mantle)

-

Boiling chips

-

Barometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a few boiling chips in the round-bottom flask containing the pure this compound.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise.

-

Measurement: Record the temperature when the condensing vapor surrounds the thermometer bulb and remains constant. This is the observed boiling point.

-

Pressure Correction: Record the atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction is necessary. The boiling point of this compound is high, so a nomograph or the Clausius-Clapeyron equation should be used for accurate correction to standard pressure.

Caption: Workflow for Physicochemical Characterization.

Factors Influencing Boiling and Melting Points

-

Purity: As mentioned, impurities can significantly alter these values. The presence of solvents from the synthesis or side-products will lead to inaccurate measurements.

-

Atmospheric Pressure: The boiling point is highly dependent on the external pressure. A decrease in pressure lowers the boiling point.

-

Isomerism: The branching in the alkyl chain of isothis compound slightly alters its intermolecular forces compared to the linear chain of n-amyl phenylacetate, which can result in minor differences in their boiling points.

Conclusion

The accurate determination of the boiling and melting points of this compound is fundamental to its quality control and effective application in various industries. This guide has provided a comprehensive framework for understanding and experimentally determining these critical physical constants. By adhering to rigorous purification protocols and precise measurement techniques, researchers and professionals can ensure the integrity of their materials and the reliability of their results. The data presented herein, supported by authoritative sources, serves as a valuable reference for the scientific community.

References

- Ataman Kimya.

- National Center for Biotechnology Information.

- Vulcanchem.

- TCI AMERICA.

- FlavScents.

- The Good Scents Company.

- ScenTree.

- Elchemy.

- Chemical Bull.

- Chemical Bull Pvt. Ltd.

- Ventos.

- ChemicalBook.

- Chem-Impex.

- ChemBK.

- Nishant Aromas.

Sources

- 1. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]

- 2. This compound [ventos.com]

- 3. This compound (5137-52-0) for sale [vulcanchem.com]

- 4. nishantaromas.com [nishantaromas.com]

- 5. amyl phenyl acetate, 5137-52-0 [thegoodscentscompany.com]

- 6. Amyl Phenyl Acetate | 5137-52-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Isothis compound | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoamyl Phenylactate [flavscents.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 5137-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to the Solubility of Amyl Phenylacetate in Organic Solvents

Abstract

Amyl phenylacetate (C₁₃H₁₈O₂) is an aromatic ester widely utilized for its characteristic sweet, fruity, and floral notes in the fragrance and flavor industries.[1] Beyond its sensory applications, its physicochemical properties, particularly its solubility, are of critical interest in chemical synthesis, product formulation, and potentially as a non-polar component in drug delivery systems. Understanding the solubility of this compound in various organic solvents is fundamental to controlling its behavior in solution, enabling rational solvent selection, and ensuring the stability and efficacy of formulations. This guide provides a comprehensive overview of the theoretical principles governing its solubility, qualitative solubility data, and detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers to make informed decisions in their work.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility behavior. This compound is a liquid ester characterized by a significant non-polar hydrocarbon backbone (amyl and phenyl groups) and a polar ester functional group. This dual character dictates its interactions with solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [2][3][4] |

| Molecular Weight | 206.28 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 266-269 °C at 760 mmHg | [1][2][3] |

| Flash Point | 106.67 - 110 °C (Closed Cup) | [1][2][3][4][5] |

| Density | 0.977 - 0.985 g/mL @ 25 °C | [2][3][4][5] |

| logP (octanol/water) | 3.949 (estimated) | [3][5] |

| Water Solubility | Insoluble (14.26 mg/L @ 20 °C) | [1][3][4] |

The high estimated logP value and very low water solubility quantitatively confirm the compound's predominantly non-polar, lipophilic nature.[3][5]

Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a predictive framework for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational principle of chemistry states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[6][7] this compound's structure features:

-

Non-polar regions: The benzene ring and the five-carbon amyl chain.

-

A polar region: The ester group (-COO-), which can engage in dipole-dipole interactions.

Based on this structure, it is predicted that this compound will be highly soluble in non-polar solvents (e.g., hydrocarbons) and moderately polar solvents that can interact with the ester group (e.g., ethers, alcohols), while remaining insoluble in highly polar solvents like water.[1][6]

Hansen Solubility Parameters (HSP)

A more sophisticated and quantitative approach is the Hansen Solubility Parameter (HSP) model.[8] This model deconstructs the total cohesive energy of a substance into three parameters:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding forces.

Caption: Conceptual diagram of Hansen Solubility Space.

Qualitative and Observed Solubility

Based on available technical data sheets, this compound exhibits broad compatibility with common organic solvents. Its insolubility in water is a consistent finding.[1][4][9]

Table 2: Observed Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Observed Solubility | Source(s) |

| Alcohols | Ethanol | Soluble / Miscible | [1][5] |

| Ethers | Diethyl Ether | Soluble / Miscible | [1] |

| Hydrocarbons | Paraffin Oil | Soluble | [5] |

| Protic (Polar) | Water | Insoluble | [1][3][4] |

These observations align perfectly with the "like dissolves like" principle, confirming that solvents with moderate to low polarity are effective for this compound.

Experimental Protocol for Quantitative Solubility Determination

For applications in drug development and formulation, precise quantitative solubility data is essential. The equilibrium shake-flask method is the industry-standard protocol for this determination.[6]

Workflow: Equilibrium Solubility Determination

The objective of this protocol is to create a saturated solution at a controlled temperature, after which the concentration of the dissolved this compound is measured analytically.

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means enough solid/liquid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg per mL of solvent.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least one hour. This allows the undissolved material to settle.

-

Sample Extraction: Carefully draw a sample from the clear supernatant. To ensure no particulate matter is transferred, pass this sample through a 0.22 µm syringe filter appropriate for the solvent being used.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard calibration curve of this compound.

Analytical Quantification Methods

The choice of analytical technique is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and precision.

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic mixture of acetonitrile and water is typically effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group (approx. 254-265 nm).

-

-

UV-Vis Spectrophotometry: A simpler, high-throughput alternative. A full wavelength scan should be performed to identify the λ_max. A calibration curve must be prepared using standards of known concentration in the same solvent used for the solubility test.

Conclusion